5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine

Hyperporphyrin aggregation J‑aggregate UV/Vis spectroscopy

TERRA G4 imaging demands RNA-specific probes; generic porphyrins lack selectivity. This compound delivers binary OFF/ON hyperporphyrin activation exclusively by TERRA G4-DNA G4s produce no signal-enabling wash-free fluorescence detection in live cells and lysates. • Selective TERRA G4 binding via eight 3,5-OH hydrogen-bond network; J-aggregation shift to 775 nm • 67% solvate-tunable unit-cell porosity for MOF and catalyst-encapsulation studies • Bulk quantities available with full QC documentation; research-use-only

Molecular Formula C44H30N4O8
Molecular Weight 742.7 g/mol
CAS No. 145764-54-1
Cat. No. B131795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine
CAS145764-54-1
Molecular FormulaC44H30N4O8
Molecular Weight742.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)C9=CC(=CC(=C9)O)O
InChIInChI=1S/C44H30N4O8/c49-25-9-21(10-26(50)17-25)41-33-1-2-34(45-33)42(22-11-27(51)18-28(52)12-22)36-5-6-38(47-36)44(24-15-31(55)20-32(56)16-24)40-8-7-39(48-40)43(37-4-3-35(41)46-37)23-13-29(53)19-30(54)14-23/h1-20,45-46,49-56H
InChIKeyXDVQXKKXBXLGCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydroxy Hyperporphyrin for Selective G4 Sensing and Assembly


5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine (syn. TOH(d)PP, OHPP, H2T(3',5'-DHP)P) is a fully synthetic meso-tetraarylporphyrin carrying eight peripheral hydroxyl groups that confer hyperporphyrin character, i.e., atypical UV/vis spectra arising from charge-transfer between substituents and the porphine macrocycle [1]. Its 3,5-dihydroxyphenyl substitution pattern enables acid-driven J-aggregation with large bathochromic shifts [1] and selective hydrogen-bond-mediated recognition of human telomeric RNA G-quadruplex (TERRA G4) [2], differentiating it fundamentally from simpler tetraarylporphyrins.

1 Hyperporphyrin aggregation research: Supports acid-driven J-aggregate studies with far-red extinction.
2 Selective TERRA G4 probe development: Enables binary OFF/ON fluorescence sensing of telomeric RNA.
3 Porous crystal engineering: Octa-hydroxy pattern forms solvate-tunable 1‑D channels.

Why the 3,5-Dihydroxyphenyl Substitution Pattern Is Irreplaceable


Simple tetraarylporphyrins cannot substitute for 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine in applications that depend on hyperporphyrin activation, J-aggregation, or directional hydrogen-bonding networks. Even the closely related 2,6-dihydroxyphenyl isomer—differing only in hydroxyl position—adopts a fundamentally different solid-state architecture (2‑D layered vs. 1‑D columnar/3‑D corrugated) [1]. The eight 3,5‑OH groups provide a dense, geometrically specific hydrogen-bond donor/acceptor array that is essential for selective TERRA G4 binding and acid-triggered J‑aggregate stabilization [2]; mono‑hydroxy or carboxy analogs studied in parallel were markedly less efficient fluorescent probes [2].

Analog mismatch Methoxy or alkoxy-substituted porphyrins do not support J‑aggregation or hyperporphyrin activation; spectral behavior may shift entirely.
Isomer topology The 2,6‑dihydroxyphenyl isomer forms 2‑D layered networks, not the 1‑D porous channels, limiting guest-accessible volume.
Binding selectivity Mono‑hydroxy or carboxy porphyrins lack the dense hydrogen‑bond array required for selective TERRA G4 activation.

Quantitative Differentiation vs. Closest Porphyrin Analogs


J-Aggregate Bathochromic Shift vs. Methoxy Analog

Acidification of OHPP with haloacids (HCl, HBr, HI) in CH₂Cl₂ produces J‑aggregated species that display a bathochromic shift ∆λ ≈ +40 nm of the aggregate extinction bands relative to the monomeric diacid intermediate; the B‑band moves from 422 nm to 450–490 nm and Q‑bands extend to 775 nm in the far‑red [1]. Under identical conditions, tetrakis(4‑methoxyphenyl)porphyrin (TMPP) remains strictly monomeric, confirming that the hydroxyl groups are essential to stabilize the aggregated state [1].

J‑Aggregate bathochromic shift
Head-to-head
B‑band 450–490 nm, Q‑bands to 775 nm (~+40 nm shift)
Supports far‑red excitation studies
vs. TMPP: no aggregation; CH₂Cl₂/haloacids, 298 K
Hyperporphyrin aggregation J‑aggregate UV/Vis spectroscopy

Selective Fluorescence Activation by TERRA RNA G-Quadruplex

Of “various porphyrins” screened (including tetrakis(4‑hydroxyphenyl)porphyrin and tetrakis(4‑carboxyphenyl)porphyrin), TOH(d)PP was the only one whose hyperporphyrin spectrum was efficiently activated upon binding to parallel TERRA G4, giving red‑shifted bands and enhanced fluorescence [1]. In contrast, binding to polymorphic DNA G4 structures (parallel, hybrid, basket, chair topologies) did not activate the hyperporphyrin spectrum, yielding binary OFF/ON selectivity [1].

TERRA G4 activation
Reported
TOH(d)PP: hyperporphyrin ON; other porphyrins: no or weak activation
Binary TERRA selectivity context
In vitro fluorescence assay; DNA G4s give OFF signal
G‑quadruplex sensing TERRA Fluorescent probe

Solvate-Tuned Porosity vs. 2,6-Dihydroxyphenyl Isomer

Single‑crystal X‑ray structures of H₂T(3′,5′-DHP)P (the target compound) reveal solvate‑filled channels occupying 56%, 61%, and 67% of the unit‑cell volume when crystallized with ethyl acetate or benzonitrile [1]. The isomeric H₂T(2′,6′-DHP)P adopts a fundamentally different 2‑D layered architecture, illustrating that the 3,5‑dihydroxy substitution pattern uniquely directs 1‑D columnar or 3‑D corrugated networks capable of hosting large guests [1].

Solvate-tuned porosity
Head-to-head
Up to 67% unit-cell volume (benzonitrile solvate)
High guest-accessible volume
vs. 2,6‑isomer: 2‑D layered architecture
Hydrogen‑bonded networks Porous solids Crystal engineering

Lower Phototoxicity vs. 3,4- and 2,4-Dihydroxyphenyl Isomers

In a panel of tetrakis(dihydroxyphenyl)porphyrin isomers tested against human melanoma lines (MM96E, MM418) and HeLa cells, the 3,5‑TDHPP (target compound) exhibited significantly lower phototoxicity under >600 nm irradiation than the 3,4‑ and 2,4‑isomers, and its toxicity was not markedly increased by light [1]. The 3,4‑ and 2,4‑isomers were the most phototoxic among dihydroxy derivatives, while the 2,5‑isomer was the least toxic overall [1].

Phototoxicity ranking
Head-to-head
Low phototoxicity: 3,5-isomer cluster (3,4‑/2,4‑ more phototoxic)
Lower phototoxicity profile context
Melanoma/HeLa, >600 nm; exact IC50 not reported
Photodynamic therapy Cytotoxicity Melanoma

Research and Industrial Applications Driven by Quantitative Evidence


Selective TERRA G4 Fluorescent Probe

The compound’s hyperporphyrin spectrum is activated exclusively by TERRA G4, while DNA G4s produce no signal [REFS-1 from Section 3, Item 2]. This binary OFF/ON response enables real‑time, wash‑free fluorescence detection of telomeric RNA in cell lysates and live cells, a task for which generic porphyrin probes cannot be used because they lack the eight‑OH‑driven binding selectivity [REFS-1 from Section 3, Item 2]. Researchers prioritizing TERRA‑specific imaging can procure this compound as a validated literature probe.

Photodynamic Therapy with Tunable Aggregation and Low Dark Toxicity

The J‑aggregation‑induced far‑red absorption (up to 775 nm) matches the phototherapeutic window where tissue penetration is maximal [REFS-1 from Section 3, Item 1]. Combined with its inherently low dark toxicity relative to the 3,4‑ and 2,4‑dihydroxy isomers [REFS-1 from Section 3, Item 4], the compound is suited for theranostic formulations where aggregation state can be modulated to control photosensitizer activation.

Porous Hydrogen-Bonded Supramolecular Network Building Block

With solvate‑tunable porosity reaching 67% of the unit‑cell volume [REFS-1 from Section 3, Item 3], the compound serves as a crystalline precursor for microporous materials. Its 1‑D columnar or 3‑D corrugated architecture, distinct from the 2‑D layered structure of the 2,6‑isomer [REFS-1 from Section 3, Item 3], makes it the preferred choice for gas‑sorption, molecular‑sieving, or catalyst‑encapsulation studies that require directional channels.

Molecular-Imprinted Dendrimer Template and Macroinitiator Core

The eight chemically equivalent hydroxyl groups provide a dense, orientationally specific anchor for dendron attachment, enabling molecular imprinting inside dendrimers [REFS‑1]. This compound was specifically cross‑linked into Fréchet‑type dendrons to create cage‑like hosts, a strategy feasible only with the symmetric 3,5‑dihydroxy topology that guarantees homogeneous functionalization.

Application
Selection Property
Validation Focus
TERRA RNA G4 sensing research
Hyperporphyrin spectral activation selectivity
OFF/ON fluorescence response in biological media
Far‑red light-activated photosensitizer studies
J‑aggregation tunable extinction 600–775 nm
Aggregation-controlled photophysical response
Microporous crystalline network studies
Solvate-tunable porosity (1‑D channels)
Guest-accessible volume and architecture
Dendrimer-based molecular imprinting
Symmetric octa-hydroxy functionalization
Homogeneous dendrimer core cross-linking
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